2-(4,5-Dimethoxy-2-nitrophenyl)imidazole
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Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . It is characterized by the presence of an imidazole ring substituted with a 4,5-dimethoxy-2-nitrophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
These reactions are often carried out in solvent-free conditions using catalysts such as Brønsted acidic ionic liquids .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can yield various substituted imidazoles .
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxyphenyl)imidazole: Lacks the nitro group, resulting in different chemical reactivity.
2-(4-Nitrophenyl)imidazole: Lacks the methoxy groups, affecting its solubility and reactivity.
2-Phenylimidazole: A simpler structure with different chemical and biological properties.
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H11N3O4 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
UUKNMZRLOMVTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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